1-Aminobenzimidazole-2-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminobenzimidazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWWGSHWGUCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369227 | |
| Record name | 1-aminobenzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120341-04-0 | |
| Record name | 1-aminobenzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 1-Aminobenzimidazole-2-sulfonic acid
Traditional synthetic methods provide foundational pathways to the target molecule, often involving direct functionalization or multi-step sequences.
A primary route involves the direct sulfonation of a pre-existing benzimidazole (B57391) core. This pathway would theoretically start with 2-aminobenzimidazole (B67599), a readily available chemical building block. researchgate.net The introduction of the sulfonic acid group at the 2-position would be accomplished using a suitable sulfonation reagent.
Common sulfonation reagents for aromatic systems include oleum (B3057394), sulfuric acid, or chlorosulfonic acid. mdpi.com For instance, the synthesis of related 2-phenyl-1H-benzimidazole-5-sulfonic acid can be achieved by treating the benzimidazole precursor with chlorosulfonic acid or by condensing the precursors in an excess of sulfuric acid. mdpi.comgoogle.com One described synthesis of a benzimidazole sulfonyl derivative involves reacting the benzimidazole scaffold with a sulfonamide derivative under standard conditions. nih.gov Another multi-step process leading to a methanesulfonamide (B31651) derivative of 2-aminobenzimidazole involved using methane (B114726) sulfonyl chloride for the sulfonation step. symbiosisonlinepublishing.com
The final step in this pathway, the amination at the 1-position, would follow the sulfonation. This sequence is crucial for achieving the desired substitution pattern of the target compound, this compound.
An alternative, multi-step approach utilizes benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole) as the starting material. This compound is a common precursor in the synthesis of various benzimidazole derivatives. nih.govnih.gov
The first key step in this theoretical pathway is the oxidation of the thiol (-SH) group at the 2-position to a sulfonic acid (-SO₃H) group. Oxidation of sulfur-containing functional groups is a well-established transformation in organic synthesis. For example, the oxidation of a related thiazolo[3,2-a]benzimidazole was achieved using hydrogen peroxide in the presence of a catalyst to form a 1,1-dioxo derivative, indicating the conversion of sulfide (B99878) to sulfone. nih.gov
Following the successful oxidation to create the benzimidazol-2-yl-sulfonic acid intermediate, the final step would be the introduction of the amino group at the 1-position of the benzimidazole ring system. This amination step would complete the synthesis to yield the target this compound. While the individual steps are chemically plausible, a complete, documented synthesis of this compound via this specific route is not detailed in the surveyed literature.
Catalysts are pivotal in the synthesis of benzimidazoles, often improving reaction rates, yields, and selectivity under milder conditions.
Methane Sulfonic Acid (MSA) : MSA has been demonstrated as an efficient, non-toxic, and non-corrosive Brønsted acid catalyst for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and various aldehydes. amazonaws.com Studies show that a small catalytic amount (e.g., 5 mol%) can effectively promote the cyclization reaction at room temperature, offering advantages like short reaction times and simple work-up procedures. amazonaws.comresearchgate.net
p-Toluenesulfonic Acid (p-TSA) : p-TSA is a widely used, cost-effective acid catalyst for benzimidazole synthesis. It has been employed in the condensation of o-phenylenediamine with aldehydes or fatty acids. researchgate.net Research shows its effectiveness under both thermal, solvent-free conditions and in deep eutectic solvents, where it can be recycled multiple times without significant loss of activity. researchgate.nethcmue.edu.vngoogle.com It facilitates high yields in short reaction times, making it a practical choice for these transformations. researchgate.netrsc.org
Functionalized Nanoparticles : Nanoparticles have emerged as highly effective heterogeneous catalysts due to their high surface area and tunable properties. Various functionalized nanoparticles have been developed for benzimidazole synthesis:
Sulfonic Acid Functionalized Nanoparticles : Materials such as sulfonic acid-functionalized magnetic nanoparticles (e.g., MFe₂O₄@PDA@BuSO₃H) and silica (B1680970) or carbon-based materials (e.g., SBA-15-Ph-PrSO₃H) serve as robust, reusable solid acid catalysts. rsc.orgrsc.org They promote reactions efficiently, often in green solvents like water or under solvent-free conditions. rsc.org
Metal Nanoparticles : Nanoparticles of zinc sulfide (nano-ZnS) and composites like Al₂O₃/CuI/PANI have been used to catalyze the one-pot cyclocondensation of o-phenylenediamines and aldehydes, providing high yields under mild conditions. rsc.orgajgreenchem.com
| Catalyst Type | Specific Example | Key Research Findings | Reference |
|---|---|---|---|
| Brønsted Acid | Methane Sulfonic Acid (MSA) | Efficient (5 mol%) for cyclization at room temperature; non-toxic and non-corrosive. | amazonaws.com |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | Effective under solvent-free thermal conditions; can be part of a recyclable deep eutectic solvent system. | researchgate.nethcmue.edu.vn |
| Heterogeneous Nanocatalyst | Butanesulfonic acid on magnetic nanoparticles (MFe₂O₄@PDA@BuSO₃H) | Green, efficient, and stable magnetic catalyst, allowing for easy separation and reuse. | rsc.org |
| Heterogeneous Nanocatalyst | Zinc Sulfide (nano-ZnS) | Facilitates high yields in short reaction times under mild conditions (70 °C in ethanol). | ajgreenchem.com |
| Heterogeneous Nanocatalyst | Organosulfonic acid-functionalized silica (SBA-15-Ph-PrSO₃H) | Provides high product yields in an aqueous medium under mild conditions. | rsc.org |
Novel and Green Synthesis Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign methods that reduce waste, energy consumption, and the use of hazardous materials.
Solvent-Free Synthesis : Performing reactions under solvent-free or "neat" conditions is a core principle of green chemistry. For benzimidazole synthesis, this often involves the simple grinding of reactants, sometimes with a solid catalyst, followed by heating. umich.edumdpi.com This approach offers significant advantages, including reduced solvent waste, easier product purification, and often, lower energy consumption. Several protocols have been developed for the solvent-free synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes or acids, demonstrating high atom economy and good yields. rsc.orgumich.eduelsevierpure.com
Microwave Irradiation : Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. mdpi.combenthamdirect.comjocpr.com Numerous studies report the successful synthesis of a wide array of benzimidazole derivatives using microwave irradiation, both with and without catalysts and often under solvent-free conditions. mdpi.comjchemrev.comnih.govmdpi.com
| Technique | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent-free, 1% mol Er(OTf)₃ catalyst | Reduces reaction time from 60 to 5 minutes and increases yield to >96%. | mdpi.com |
| Solvent-Free Grinding & Heating | Neat reactants ground together, then heated to 140°C | Achieves good yields with high atom economy; avoids hazardous solvents. | umich.edu |
| Microwave Irradiation | Catalyst-free, neat reaction | Achieves yields of 94-98% in just 5-10 minutes. | benthamdirect.com |
| Solvent-Free Ball Milling | Neat reactants, catalyst-free | High yields (64-97%) with clean reaction profiles and simple work-up. | mdpi.com |
In the context of benzimidazole synthesis, a wide variety of recyclable heterogeneous catalysts have been developed. These include:
Magnetic Nanoparticles : Catalysts immobilized on magnetic cores (e.g., Fe₃O₄) can be quickly and efficiently removed from the reaction vessel using an external magnet. rsc.orgdoi.org
Solid-Supported Catalysts : Brønsted or Lewis acids can be grafted onto solid supports like silica, polymers, or zeolites. For example, a Brønsted acidic ionic liquid gel, formed by treating an ionic liquid with tetraethyl orthosilicate, has been used as a recyclable catalyst for benzimidazole synthesis under solvent-free conditions. nih.gov
Palladium on Carbon (Pd/C) : This classic heterogeneous catalyst has been used for preparing benzimidazoles via hydrogen transfer reactions. Studies have shown that the catalyst can be recovered by filtration and reused for multiple cycles without a significant drop in its catalytic activity. thieme-connect.de
The development of such catalysts is crucial for creating sustainable and industrially viable synthetic processes for complex molecules like this compound.
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of complex molecules like this compound. This section delves into the mechanistic details of the key chemical transformations required for its synthesis and the reaction pathways of its important precursors.
The synthesis of this compound involves the introduction of an amino group at the N-1 position and a sulfonic acid group at the C-2 position of the benzimidazole core. While specific mechanistic studies for the direct synthesis of this exact molecule are not extensively detailed in the reviewed literature, the mechanisms can be inferred from general principles of electrophilic aromatic substitution and known reactions of benzimidazole derivatives.
Sulfonation of the Benzimidazole Ring:
Aromatic sulfonation is a classic electrophilic aromatic substitution reaction. wikipedia.org The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, generated from concentrated sulfuric acid. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores aromaticity and yields the sulfonic acid product. masterorganicchemistry.comyoutube.com
For benzimidazole, the C-2 position is located between two nitrogen atoms. This position is generally electron-deficient and more susceptible to nucleophilic attack. However, sulfonation at C-2 has been achieved, suggesting that under specific conditions, an electrophilic substitution is possible. The reaction of N-substituted benzimidazoles with oleum can lead to the formation of the corresponding 2-sulfonic acids. The N-substituent can influence the electron density and reactivity of the imidazole (B134444) ring.
A plausible, though not definitively proven for this specific compound, mechanism for the sulfonation at the C-2 position is as follows:
Formation of the Electrophile: Sulfur trioxide is generated from concentrated sulfuric acid.
Electrophilic Attack: The benzimidazole ring attacks the SO₃ electrophile. The attack at the C-2 position would be facilitated by the activation of the substrate, potentially involving protonation of one of the nitrogen atoms.
Formation of Sigma Complex: A resonance-stabilized carbocation intermediate is formed.
Deprotonation: A base, such as HSO₄⁻ or H₂O, removes the proton from the C-2 position, restoring the aromatic system and forming the benzimidazole-2-sulfonic acid product.
It is important to note that this reaction is reversible; desulfonation can occur in dilute, hot aqueous acid. wikipedia.org
N-Amination of the Benzimidazole Ring:
The introduction of an amino group at a ring nitrogen atom (N-amination) is a less common transformation than C-amination. Specific mechanistic studies for the N-amination of a pre-formed benzimidazole-2-sulfonic acid are scarce. However, general methods for N-amination of heterocycles involve reagents like hydroxylamine-O-sulfonic acid, chloramine, or O-acyl hydroxylamines.
A potential pathway could involve the deprotonation of the N-H group of the benzimidazole ring by a base, creating a nucleophilic benzimidazolide (B1237168) anion. This anion could then react with an electrophilic aminating agent (e.g., chloramine, NH₂Cl) in a nucleophilic substitution reaction to form the N-amino bond.
Certain chiral 2-aminobenzimidazole derivatives have been employed as catalysts in the asymmetric electrophilic amination of other molecules, highlighting the nucleophilic character of the amino group and the ability of the benzimidazole scaffold to participate in amination processes. mdpi.comnih.gov However, this describes the reactivity of a 2-aminobenzimidazole, not the formation of a 1-aminobenzimidazole.
2-Aminobenzimidazole is a versatile precursor in multi-component reactions (MCRs) for the synthesis of various fused heterocyclic systems. Its utility stems from its structure as a cyclic guanidine, possessing multiple nucleophilic centers that can react sequentially with different electrophiles. scispace.comrsc.org
Biginelli-Type Reactions:
In Biginelli-type reactions, 2-aminobenzimidazole acts as the urea (B33335) component, reacting with an aldehyde and a β-ketoester or other active methylene (B1212753) compound to form fused dihydropyrimidinones. rsc.orgorganic-chemistry.org The generally accepted mechanism, known as the Kappe mechanism, proceeds through an N-acyliminium ion intermediate. illinois.edu
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the exocyclic amino group of 2-aminobenzimidazole to form a highly electrophilic N-acyliminium ion. illinois.eduyoutube.com
Nucleophilic Addition: The enol form of the β-ketoester then adds to the iminium ion.
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the endocyclic benzimidazole nitrogen onto the carbonyl group of the ketoester, followed by dehydration to yield the final fused pyrimidine (B1678525) product. youtube.comwikipedia.org
Reactions with Dicarbonyl Compounds:
The reaction of 2-aminobenzimidazole with 1,3-dicarbonyl compounds (like 1,3-cyclohexanedione) and arylglyoxals has been studied in detail. scispace.comresearchgate.netfrontiersin.org The reaction pathway is highly dependent on the reaction conditions, such as solvent and temperature, and can lead to different products.
A proposed mechanism involves the following key steps: scispace.com
Initial Adduct Formation: The reaction can start with the formation of a kinetically controlled zwitterionic Michael adduct from the interaction of all three components. scispace.comresearchgate.net
Intermediate Formation: Upon heating, this initial adduct can rearrange to form a more stable intermediate.
Cyclization Pathways: This intermediate can then undergo different cyclization pathways.
One pathway involves an intramolecular condensation leading to the formation of 12-aroyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones.
An alternative pathway can lead to the formation of imidazo[1,2-a]benzimidazoles. scispace.com
The selectivity towards one product over the other can be controlled by the choice of solvent; for instance, acetic acid tends to favor the formation of quinazolinones, while DMF can promote the formation of imidazo[1,2-a]benzimidazoles. scispace.com
The following table summarizes key findings from mechanistic studies of multi-component reactions involving 2-aminobenzimidazole precursors.
| Reaction Type | Reactants | Key Intermediates | Final Products | Ref. |
| Biginelli-type Reaction | 2-Aminobenzimidazole, Aldehyde, β-Ketoester | N-acyliminium ion | Fused dihydropyrimidinones | rsc.orgorganic-chemistry.org |
| Three-component Condensation | 2-Aminobenzimidazole, Arylglyoxal, 1,3-Cyclohexanedione | Zwitterionic Michael adduct | Benzimidazo[2,1-b]quinazolinones or Imidazo[1,2-a]benzimidazoles | scispace.comresearchgate.net |
| Knoevenagel-Michael Cascade | 2-Aminobenzimidazole, Aldehyde, 4-Hydroxycoumarin | Knoevenagel condensation product (Schiff base) | Chromene fused benzoimidazopyrimidinones | rsc.org |
These mechanistic insights are crucial for the rational design of synthetic routes to complex heterocyclic structures derived from 2-aminobenzimidazole.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Aminobenzimidazole-2-sulfonic acid, ¹H, ¹³C, and ¹⁵N NMR studies provide comprehensive information about the molecular framework.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a benzimidazole (B57391) derivative, signals corresponding to the aromatic protons on the benzene (B151609) ring typically appear in the downfield region. For the related compound 2-aminobenzimidazole (B67599), aromatic protons are observed between δ 6.8 and 7.2 ppm. The protons of the amino group (-NH₂) and the imidazole (B134444) N-H would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. For instance, in some 2-aminobenzimidazole derivatives, exchangeable –NH protons show peaks at chemical shifts (δ) as high as 10.94 ppm. The specific placement of the amino and sulfonic acid groups on the this compound structure would influence the electronic environment of the aromatic protons, leading to a distinct splitting pattern and chemical shifts that allow for their unambiguous assignment.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound based on Analogous Compounds
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic C-H | 6.8 - 7.8 | Multiplet | The exact shifts and splitting patterns depend on the substitution pattern. |
| Imidazole N-H | 10.0 - 12.0 | Broad Singlet | Position is variable and depends on solvent and concentration. |
| Amino N-H₂ | 5.0 - 7.0 | Broad Singlet | Position is variable; protons are exchangeable. |
Data compiled from studies on related benzimidazole structures.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. Aromatic carbons typically resonate in the δ 110-150 ppm range. The carbon atom at the C2 position, bonded to both a nitrogen atom and the sulfonic acid group, is expected to be significantly downfield-shifted due to the electronegativity of the attached groups. In other benzimidazole derivatives, the C2 carbon signal can appear as far downfield as δ 155 ppm. The chemical shifts of the carbons in the benzene portion of the ring would provide further confirmation of the substitution pattern.
Table 2: Typical ¹³C NMR Chemical Shifts for Benzimidazole Ring Carbons
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C2 | 142 - 155 |
| C3a/C7a (bridgehead) | 130 - 145 |
| C4/C7 | 110 - 125 |
| C5/C6 | 120 - 135 |
Chemical shift ranges are based on data from various substituted benzimidazoles.
Nitrogen-15 (¹⁵N) NMR is a powerful, albeit less common, technique used to probe the electronic environment of nitrogen atoms. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are often employed. In this compound, three distinct nitrogen environments exist: the exocyclic amino nitrogen (-NH₂) and the two nitrogen atoms within the imidazole ring (N1 and N3). The chemical shifts of the imidazole nitrogens are particularly informative about tautomeric equilibria and protonation states. Studies on similar benzimidazole systems have shown that the doubly bonded imine-type nitrogen (N3) resonates at a significantly different frequency than the pyrrole-type nitrogen (N1), with variations in chemical shifts reflecting substituent effects.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₇H₇N₃O₃S, corresponding to a molecular weight of approximately 213.22 g/mol . In an MS experiment, the compound would be expected to show a prominent molecular ion peak (e.g., [M+H]⁺ at m/z 214.03 or [M-H]⁻ at m/z 212.01) confirming its molecular weight.
High-resolution mass spectrometry would provide an exact mass measurement, further validating the elemental composition. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can reveal the connectivity of the molecule. Expected fragmentation pathways for this compound could include the loss of the sulfonic acid group (SO₃, 80 Da) or cleavage of the benzimidazole ring system. For comparison, the fragmentation of 2-aminobenzimidazole (molecular weight 133.15 g/mol ) shows a top peak at m/z 133 and a second highest at m/z 105, suggesting the loss of a nitrogen-containing fragment.
Table 3: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₃S | |
| Molecular Weight | 213.22 g/mol | |
| Exact Mass | 213.02081227 Da | |
| Expected [M+H]⁺ ion | m/z 214.0286 | Calculated |
| Expected [M-H]⁻ ion | m/z 212.0128 | Calculated |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
The sulfonic acid group (-SO₃H) would be identifiable by strong, broad O-H stretching vibrations around 2500-3300 cm⁻¹ and characteristic S=O stretching bands, typically appearing between 1000 and 1250 cm⁻¹. The N-H stretching vibrations of the primary amino group (-NH₂) are expected in the 3300-3500 cm⁻¹ region, often as two distinct bands. The N-H bond of the benzimidazole ring would also contribute to absorption in this area. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the benzimidazole ring system would produce a series of bands in the 1450-1650 cm⁻¹ region.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonic Acid (O-H) | Stretch, hydrogen-bonded | 2500 - 3300 (broad) |
| Amino/Imidazole (N-H) | Stretch | 3100 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Benzimidazole (C=N, C=C) | Ring Stretch | 1450 - 1650 |
| Sulfonic Acid (S=O) | Asymmetric & Symmetric Stretch | 1000 - 1250 |
Data compiled from general IR correlation tables and studies on related compounds.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid. While specific crystal structure data for this compound is not widely published, analysis of closely related compounds provides significant insight into its likely solid-state structure.
Table 5: Example Crystallographic Data for a Related Compound (2-phenyl benzimidazole-5-sulfonic acid di-hydrate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.4206 (5) |
| b (Å) | 22.0151 (15) |
| c (Å) | 8.6439 (6) |
| β (°) | 106.332 (3) |
| V (ų) | 1353.91 (16) |
Data from a study on a structurally similar sulfonic acid-substituted benzimidazole.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum, its electrons can be promoted from a lower energy ground state to a higher energy excited state. guidechem.comsigmaaldrich.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups containing valence electrons with low excitation energy. researchgate.net
For organic molecules like this compound, which contains a benzimidazole ring system, the absorption of UV or visible radiation primarily involves the excitation of electrons in π (pi) and n (non-bonding) orbitals to higher energy antibonding orbitals (π*). sigmaaldrich.comresearchgate.net The key electronic transitions observed are:
π → π (pi to pi star) transitions:* These occur in molecules with unsaturated centers, such as the aromatic benzimidazole ring. An electron from a π bonding orbital is excited to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands, often with high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). researchgate.net
n → π (n to pi star) transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on nitrogen atoms) to a π* antibonding orbital. These transitions are of lower energy compared to π → π* transitions and result in absorption bands with much lower intensity (ε between 10 and 100 L mol⁻¹ cm⁻¹). researchgate.net
The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. Instead of sharp lines, the spectrum typically shows broad absorption bands. This broadening is due to the superposition of vibrational and rotational transitions on top of the electronic transitions. researchgate.net
The solvent used to dissolve the sample can influence the spectrum. For n → π* transitions, an increase in solvent polarity typically causes a shift to shorter wavelengths (a "blue shift"). researchgate.net Conversely, π → π* transitions often experience a shift to longer wavelengths (a "red shift") with increasing solvent polarity. researchgate.net While specific experimental UV-Vis spectral data for this compound is not detailed in the surveyed literature, analysis of its structure allows for the prediction of these characteristic absorption patterns.
| Type of Transition | Involved Orbitals | Typical Molar Absorptivity (ε) | Expected Region for this compound |
| π → π | π bonding to π antibonding | 1,000 - 10,000 L mol⁻¹ cm⁻¹ | Aromatic system and C=N bonds |
| n → π | n non-bonding to π antibonding | 10 - 100 L mol⁻¹ cm⁻¹ | Lone pairs on Nitrogen atoms |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed chemical formula to validate its empirical formula and assess its purity.
For this compound, the molecular formula is established as C₇H₇N₃O₃S. To validate this formula, a sample of the compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. Sulfur content is typically determined by converting it to sulfur dioxide.
The theoretical elemental composition can be calculated based on the atomic masses of the constituent elements and the molecular weight of the compound.
Molecular Formula: C₇H₇N₃O₃S
Molecular Weight: 213.22 g/mol
The expected theoretical percentages for each element are calculated as follows:
Carbon (C): (7 × 12.011) / 213.22 × 100% = 39.42%
Hydrogen (H): (7 × 1.008) / 213.22 × 100% = 3.31%
Nitrogen (N): (3 × 14.007) / 213.22 × 100% = 19.71%
Oxygen (O): (3 × 15.999) / 213.22 × 100% = 22.51%
Sulfur (S): (1 × 32.06) / 213.22 × 100% = 15.04%
In a research setting, the experimentally determined percentages would be compared against these theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the assigned molecular formula and indicates a high degree of sample purity.
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 39.42% |
| Hydrogen | H | 3.31% |
| Nitrogen | N | 19.71% |
| Oxygen | O | 22.51% |
| Sulfur | S | 15.04% |
Chemical Reactivity and Derivatization Studies
Amination Reactions and Derivatives
The amino group of benzimidazole (B57391) derivatives is a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, bis(benzimidazol-2-yl)amines, and acylated or aroylated products.
Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of 2-aminobenzimidazole (B67599), this reaction provides a straightforward route to a diverse range of derivatives.
The synthesis typically involves reacting 2-aminobenzimidazole with various substituted aromatic aldehydes. researchgate.net This condensation can be facilitated by a condensing agent, such as pyridine. researchgate.net For instance, novel Schiff bases have been prepared from 2-aminobenzimidazole and 5-substituted indole-3-carbaldehydes using methane (B114726) sulfonic acid as a catalyst in solvent-free conditions, which can lead to improved yields and shorter reaction times. The reactivity in these syntheses can be influenced by the electronic nature of the substituents on the aldehyde, with electron-donating groups on the aldehyde generally leading to higher yields and faster reaction rates compared to electron-withdrawing groups.
The resulting Schiff bases are not only synthetically valuable but also serve as ligands for the formation of metal complexes, exhibiting a range of biological activities. connectjournals.comrjlbpcs.com The general structure of a Schiff base derived from 2-aminobenzimidazole and an aldehyde (R-CHO) is depicted below:
| Reactant 1 | Reactant 2 | Product |
| 2-Aminobenzimidazole | Aldehyde (R-CHO) | Schiff Base |
The synthesis of bis(benzimidazol-2-yl)amines has been accomplished through the substitution reaction of 2-sulfonicbenzimidazole acids with 2-aminobenzimidazoles. researchgate.net This reaction pathway highlights a direct application of a benzimidazole sulfonic acid derivative in forming a C-N bond with an aminobenzimidazole. The yields for this particular synthetic route have been reported to range from 14% to 70%. researchgate.net These compounds have been investigated for their biological activities. nih.gov
The amino group of 2-aminobenzimidazole can undergo acylation and aroylation reactions with acyl halides or acid anhydrides to yield the corresponding amides. These reactions typically result in the formation of both mono- and disubstituted products. core.ac.uk For example, the reaction of 2-aminobenzimidazole with aromatic acid chlorides leads to the formation of 2-aroylaminobenzimidazoles, which can be further acylated to produce 1,2-disubstituted benzimidazoles. core.ac.uk
Chemoselective acylation of benzimidazoles can also be achieved. For instance, under specific copper-catalyzed conditions, N-acylation can occur to produce tertiary amides. rsc.org The choice of catalyst and reaction conditions can direct the reaction towards different products.
| Reagent | Product |
| Acyl Halides | N-Acylaminobenzimidazoles |
| Acid Anhydrides | N-Acylaminobenzimidazoles |
| Aromatic Acid Chlorides | 2-Aroylaminobenzimidazoles |
Sulfonation and Sulfonyl Chloride Derivatives
The introduction and modification of a sulfonic acid group on the benzimidazole ring are key transformations. Benzimidazole-sulfonyl derivatives can be prepared by reacting a benzimidazole scaffold with sulfonamide derivatives under standard reaction conditions. nih.gov
A common method for introducing a sulfonyl chloride group, a versatile intermediate, involves the reaction of benzimidazole with chlorosulfonic acid. evitachem.com This process typically requires careful temperature control due to the exothermic nature of the reaction. The resulting 1H-Benzo[d]imidazole-2-sulfonyl chloride is highly reactive towards nucleophiles, readily forming sulfonamide derivatives. evitachem.com
Alternatively, 1H-benzimidazol-2-yl-sulfonic acid can be synthesized by the oxidation of 1H-benzimidazole-2-thiol. nih.gov This sulfonic acid can then be converted to other derivatives.
Cyclization and Ring Formation Reactions
The bifunctional nature of 2-aminobenzimidazole, possessing both an endocyclic and an exocyclic nitrogen atom, makes it a valuable precursor for the synthesis of fused heterocyclic systems.
A one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has been developed through a three-component reaction involving 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide. acs.org The reaction proceeds through the initial condensation of the 2-aminobenzimidazole with the aldehyde to form an imine intermediate. This is followed by a [4+1] cycloaddition with the isocyanide to construct the fused imidazole (B134444) ring. acs.org The use of microwave activation has been shown to be effective in promoting this reaction. acs.org
Another approach to constructing the imidazo[1,2-a]benzimidazole scaffold involves the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes. nih.gov This method also benefits from microwave irradiation in the presence of a base and a dehydrating agent. nih.gov Furthermore, 2,3-dioxo-2,3-dihydro-9H-imidazo[1,2-a]benzimidazoles can be prepared by the reaction of 2-aminobenzimidazole with oxalyl chloride, followed by thermal cyclization. core.ac.uk
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical reactivity and derivatization of 1-Aminobenzimidazole-2-sulfonic acid according to the specified outline. The requested reactions, specifically the synthesis of pyrimido[1,2-a]benzimidazole derivatives and nucleophilic substitution reactions, are not documented for this particular compound in the provided search results.
The extensive body of research related to the synthesis of pyrimido[1,2-a]benzimidazole derivatives consistently identifies 2-aminobenzimidazole as the key starting material, not this compound. Similarly, studies on nucleophilic substitution reactions in this chemical family focus on derivatives of 2-aminobenzimidazole.
Therefore, providing an article that adheres to the strict constraints of the prompt—focusing solely on this compound while discussing the requested chemical transformations—cannot be accomplished with scientific accuracy. Attempting to do so would involve incorrectly attributing the known reactions of 2-aminobenzimidazole to the requested compound.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to predict a variety of properties. nih.govnih.govnih.gov
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov
For instance, DFT studies on 2-aminobenzimidazole (B67599), a closely related compound, have been performed to understand its electronic behavior. researchgate.netresearchgate.net These studies calculate the energies of the HOMO and LUMO and map their electron density distributions to identify reactive sites within the molecule. researchgate.net The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions.
Table 1: Conceptual DFT-Calculated Electronic Properties of Benzimidazole Derivatives
| Parameter | Description | Significance for 1-Aminobenzimidazole-2-sulfonic acid |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. The amino group is expected to contribute significantly to the HOMO. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. The sulfonic acid group and the imidazole (B134444) ring are likely to be involved in the LUMO. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites, predicting regions for intermolecular interactions. nih.gov |
This table is conceptual and based on principles from DFT studies on related benzimidazole compounds. Specific values for this compound would require a dedicated computational study.
DFT calculations are a reliable method for predicting vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. dergipark.org.trdergipark.org.tr This comparison helps in the assignment of vibrational modes to specific bonds and functional groups within the molecule. For example, a study on 1H-benzimidazole-2-carboxylic acid monohydrate utilized DFT to calculate its vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra. dergipark.org.trdergipark.org.tr Similar studies on other benzimidazole derivatives have also demonstrated the accuracy of DFT in predicting spectroscopic properties. nih.gov
The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis using DFT helps to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface. For a molecule like this compound, rotations around the C-N bond of the amino group and the C-S bond of the sulfonic acid group would be of interest. DFT calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. While no specific conformational analysis of this compound is available, such studies on other benzimidazole derivatives have been crucial in understanding their structural preferences. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information about the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com For benzimidazole derivatives, MD simulations have been used to investigate their binding modes and stability within the active sites of enzymes or receptors. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.
Although no specific MD simulation studies on this compound have been reported, the methodology is widely applied in drug design involving benzimidazole scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, and steric properties) with the observed biological activity.
Several QSAR studies have been conducted on benzimidazole derivatives to predict their activity against various biological targets. mdpi.comnih.govnih.gov These studies have identified key molecular features that influence the biological activity of this class of compounds. For instance, parameters like lipophilicity, electronic properties of substituents, and specific steric features have been found to be important for the activity of different benzimidazole derivatives. A QSAR model for this compound and its analogs could potentially predict their biological activities based on calculated molecular descriptors.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describe the electronic aspects of molecule-receptor interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relate to the size and shape of the molecule and its fit within a receptor site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which affects its transport and binding. |
| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |
Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of this compound can be predicted using computational methods, primarily through the analysis of its electronic structure derived from DFT calculations. The HOMO-LUMO energy gap is a primary indicator of chemical reactivity. irjweb.comnih.gov A small energy gap suggests that the molecule is more polarizable and will be more reactive. irjweb.com
Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity.
Chemical Hardness (η) : Resistance to deformation of the electron cloud. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S) : The reciprocal of hardness. A softer molecule is more reactive.
Electronegativity (χ) : The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.
Advanced Applications in Medicinal and Agricultural Chemistry
Role as a Scaffold in Drug Discovery
The versatility of the benzimidazole (B57391) core has established it as a "privileged scaffold" in medicinal chemistry. This status is attributed to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects.
The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), is a vital pharmacophore found in numerous FDA-approved drugs. nih.gov Its physicochemical properties, including the capacity for hydrogen bonding and π-π stacking interactions, enable it to bind effectively to a wide array of biological macromolecules. nih.gov This has led to the development of benzimidazole-containing drugs with a vast range of therapeutic applications, including anti-ulcer (e.g., omeprazole), antihypertensive, antiviral, and anticancer agents. calpaclab.com The stability of the benzimidazole nucleus provides a robust platform for the design and synthesis of novel drugs. researchgate.net
The broad pharmacological significance of benzimidazole derivatives is well-documented, with activities including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiparasitic effects. nih.govsymbiosisonlinepublishing.com This wide range of activities has cemented the benzimidazole scaffold as a central focus in the quest for new and effective therapeutic agents.
The design of novel chemotherapeutic agents often involves the modification of known pharmacophores to enhance efficacy and selectivity. The introduction of different substituents onto the benzimidazole ring can significantly influence the resulting compound's biological activity. For instance, the incorporation of a sulfonamide moiety is a recognized strategy to enhance the antibacterial and antifungal properties of benzimidazole derivatives. researchgate.net
While direct studies on 1-aminobenzimidazole-2-sulfonic acid are limited, research on related structures provides valuable insights. The synthesis of various 2-aminobenzimidazole (B67599) derivatives has been a focus of medicinal chemistry, as these compounds serve as versatile building blocks for a wide array of heterocyclic systems with potential therapeutic applications. symbiosisonlinepublishing.com The combination of the 2-amino group and a sulfonic acid at the 2-position represents a unique chemical space that could be exploited for the design of novel chemotherapeutic agents. The synthesis of benzimidazole-sulfonyl derivatives is an active area of research, with various methodologies being developed to create libraries of compounds for biological screening. researchgate.netnih.gov
Table 1: Examples of Synthetic Strategies for Benzimidazole Derivatives
| Starting Material(s) | Reagents/Conditions | Resulting Derivative Class | Reference |
| o-phenylenediamine (B120857), anthranilic acid | Condensation | 2-(1H-benzo[d]imidazol-2-yl)aniline | researchgate.net |
| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide | CS2/KOH | Oxadiazole derivatives | mdpi.com |
| 2-aminobenzimidazole | Cinnamic acid derivatives | Tetrahydropyrimido[1,2-a]-benzimidazol-2-ones | nih.gov |
| o-phenylenediamines, aldehydes | Boron sulfonic acid | Substituted benzimidazoles |
This table presents examples of synthetic routes to various benzimidazole derivatives, illustrating the chemical versatility of the scaffold.
Biological Activity Studies
The biological activities of benzimidazole derivatives are extensive. The following subsections detail the known effects of compounds related to this compound in key therapeutic areas.
Benzimidazole derivatives are a well-established class of anticancer agents. nih.gov Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and interference with microtubule formation. nih.gov
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |
| 2-substituted benzimidazoles | Human lung adenocarcinoma (A549) | Cytotoxicity, induction of apoptosis | nih.gov |
| Benzimidazole derivatives | Various tumor cell lines | Antiproliferative activity | nih.gov |
| 2-arylbenzimidazole derivative | Breast cancer | Remarkable activity | researchgate.net |
| 1,3,4-oxadiazole/benzimidazole chalcones | Four cancer cell lines | Potent antiproliferative agent | nih.gov |
This table summarizes the anticancer activities of various benzimidazole derivatives against different cancer cell lines.
The benzimidazole scaffold is a key component in many antimicrobial agents. The introduction of sulfonic acid or sulfonamide groups is a known strategy to enhance the antimicrobial potency of organic compounds. nih.gov
Studies on benzimidazole-sulfonyl hybrids have shown promising antibacterial and antifungal activities. researchgate.net For example, certain 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acids were found to be effective against both bacteria and fungi. nih.gov Derivatives of 2-aminobenzimidazole have also been investigated for their antimicrobial properties. symbiosisonlinepublishing.com While specific antimicrobial data for this compound is lacking, the combination of the benzimidazole core, an amino group, and a sulfonic acid moiety suggests potential for antimicrobial activity.
Table 3: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Tested Organisms | Activity | Reference |
| 1-nonyl-1H-benzo[d]imidazole | Candida species | Antifungal | nih.gov |
| 1-decyl-1H-benzo[d]imidazole | Candida species | Antifungal | nih.gov |
| 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acids | Bacteria and fungi | Antibacterial and antifungal | nih.gov |
| Benzimidazole-sulfonyl hybrids | Gram-positive and Gram-negative bacteria | Antibacterial | researchgate.net |
This table highlights the antimicrobial efficacy of selected benzimidazole derivatives against various microorganisms.
Benzimidazoles are a major class of antihelmintic drugs used in both human and veterinary medicine. Their primary mechanism of action involves the inhibition of microtubule polymerization in parasites.
While there is no specific information on the antihelmintic or antiparasitic activity of this compound, the broader class of 2-aminobenzimidazoles has been explored for its potential against parasitic diseases. For instance, a hit-to-lead program investigating 2-aminobenzimidazole derivatives showed promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov This suggests that the 2-aminobenzimidazole scaffold is a viable starting point for the development of new antiparasitic agents. nih.gov
Anti-inflammatory and analgesic activities
The benzimidazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated, demonstrating that the biological activity is highly dependent on the nature and position of substituents on the benzimidazole ring. nih.gov While specific studies on the anti-inflammatory and analgesic properties of this compound are not detailed in the available literature, the activities of related compounds, such as 2-aminobenzimidazole and benzimidazoles bearing sulfonyl moieties, have been reported. nih.govmdpi.com
For instance, derivatives of 2-aminobenzimidazole have shown dose-dependent anti-inflammatory effects in animal models. nih.gov The amino group at the C-2 position has been identified as a key feature for anti-inflammatory action in some series of benzimidazole derivatives. mdpi.com Similarly, the incorporation of a sulfonyl group, a feature of the sulfonic acid moiety, has been explored in the design of anti-inflammatory benzimidazoles. nih.gov One study on 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazole derivatives showed that compounds with an amino group on the phenylsulfonyl ring possessed good anti-inflammatory activity. nih.gov
The analgesic potential of the benzimidazole scaffold is also well-documented, with many derivatives exhibiting significant pain-relieving effects. researchgate.netnih.govresearchgate.net The proposed mechanisms often involve the inhibition of inflammatory mediators. nih.gov A series of 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives, for example, showed potent analgesic and anti-inflammatory activities. nih.gov
Table 1: Examples of Anti-inflammatory and Analgesic Activities of Benzimidazole Derivatives
| Compound/Derivative Class | Model/Assay | Observed Activity | Reference |
| 2-Aminobenzimidazole Acetamide Derivatives (N1, N2) | Carrageenan-induced paw edema in rats | Dose-dependent anti-inflammatory activity | nih.gov |
| 1-Acyl-2-alkylthio-1,2,4-triazolo [3,2-a]benzimidazole Derivatives | Not specified | Potent anti-inflammatory activity | mdpi.com |
| 1,2,4-Triazolobenzimidazol-3-yl Acetohydrazide Derivatives | Carrageenan-induced inflammation in rats | Potent analgesic and anti-inflammatory activity (84.2% and 89.3% reduction in edema) | nih.gov |
| 2-Phenylhydrazinomethyl and 2-(2-hydroxyphenyl)-benzimidazole Derivatives | Not specified | Promising analgesic activity | researchgate.net |
This table presents data for related benzimidazole derivatives to illustrate the potential of the chemical class, as direct data for this compound is not available.
Enzyme inhibition studies (e.g., α-glucosidase, DGAT-1)
The benzimidazole scaffold has been identified as a versatile framework for designing enzyme inhibitors targeting a range of diseases.
α-Glucosidase Inhibition:
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. researchgate.netmdpi.comnih.gov Several benzimidazole derivatives have been investigated for their α-glucosidase inhibitory potential. researchgate.net For example, novel benzimidazolium salts have demonstrated potent α-glucosidase inhibitory activity, with some derivatives being significantly more active than the standard drug, acarbose. researchgate.net Additionally, compounds containing a benzenesulfonic ester have shown strong inhibitory effects against α-glucosidase. nih.gov This suggests that the sulfonic acid moiety in this compound could be a key feature for this type of activity.
Table 2: α-Glucosidase Inhibitory Activity of Benzimidazole and Sulfonic Ester Derivatives
| Compound/Derivative Class | IC50 Value (µM) | Comparison to Standard (Acarbose) | Reference |
| 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 15 ± 0.030 | ~4-fold more potent | researchgate.net |
| 2-(fluorophenyl)sulfonyl substituted derivative | 5.6 ± 0.038 | More potent (Acarbose IC50 = 6.4 ± 0.134 µM) | nih.gov |
| 1,2-benzothiazine-N-arylacetamides (Derivative 12a) | 18.25 | More potent (Acarbose IC50 = 58.8 µM) | mdpi.com |
This table presents data for related derivatives to illustrate the potential of the chemical class, as direct data for this compound is not available.
Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition:
DGAT-1 is an enzyme that plays a crucial role in the synthesis of triglycerides. nih.govnih.gov Inhibition of DGAT-1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. nih.govnih.gov Benzimidazole-based compounds have been developed as potent and orally bioavailable DGAT-1 inhibitors. researchgate.net These inhibitors have been shown to suppress body weight gain and postprandial triglycerides in preclinical and clinical studies. researchgate.net The development of these inhibitors often involves modifications to the benzimidazole core to enhance potency and pharmacokinetic properties. researchgate.net
Mechanism of Biological Action
The biological effects of benzimidazole derivatives are mediated through various mechanisms, including interactions with specific biological targets and are influenced by their structural features.
A significant mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. nih.govnih.gov Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis.
While direct studies on this compound are lacking, research on related compounds provides valuable insights. For instance, 1H-benzimidazol-2-yl hydrazones, which are synthesized from 1H-benzimidazol-2-yl-sulfonic acid, have been shown to modulate tubulin polymerization. These compounds were found to elongate the nucleation phase and slow down the rate of tubulin polymerization. nih.gov Molecular docking studies suggest that these hydrazones may bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting the conformational changes required for microtubule assembly. nih.gov
Table 3: Effect of Benzimidazol-2-yl Hydrazone Derivatives on Tubulin Polymerization
| Compound | Lag Time (s) | Initial Rate (a.u.s⁻¹ x 10⁻⁶) | Reference |
| Nocodazole (Control) | 935 | 52 | nih.gov |
| Hydrazone 5a | 1461 | 13.4 | nih.gov |
| Hydrazone 5b | 988 | 20.6 | nih.gov |
This table presents data for derivatives synthesized from a precursor related to this compound to illustrate a potential mechanism of action.
The biological activity of benzimidazole derivatives is profoundly influenced by the substituents on the heterocyclic ring system. researchgate.netnih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed key insights into the features that govern their therapeutic effects.
Substitutions at the N-1 and C-2 positions of the benzimidazole scaffold are particularly important for modulating anti-inflammatory activity. nih.gov The presence of an amino group at the C-2 position has been highlighted as a significant contributor to the anti-inflammatory properties of certain benzimidazole derivatives. mdpi.com Furthermore, the incorporation of a sulfonyl or sulfamoyl group, which is structurally related to the sulfonic acid in the target compound, at various positions has been shown to influence activity, for example, in antagonizing the cannabinoid receptor. nih.gov
In the context of antiparasitic activity, SAR studies of benzimidazole derivatives have been used to create dual activity-difference (DAD) maps to understand the structural requirements for activity against different parasites. nih.gov For antimicrobial activity, it has been noted that the introduction of a benzyl (B1604629) group at the N-1 position and a sulfonamide moiety can enhance the antibacterial and antifungal potential of benzimidazole derivatives. researchgate.net These general SAR findings suggest that the 1-amino and 2-sulfonic acid groups of this compound are likely to be critical determinants of its biological activity profile.
Agricultural Applications as Fungicides and Pesticides
Benzimidazole-based compounds have a long history of use in agriculture as systemic fungicides. researchgate.netnih.gov They are known for their broad-spectrum activity against a variety of plant diseases caused by fungi. researchgate.net
The development of novel antifungal agents is ongoing, with recent research focusing on designing new derivatives to combat resistance and broaden the spectrum of activity. For instance, 1,2,3-triazole phenylhydrazone derivatives have been synthesized and shown to be effective against rice sheath blight, rape sclerotinia rot, and fusarium head blight. nih.gov Given the known fungicidal properties of the benzimidazole scaffold, this compound could potentially serve as a lead structure for the development of new agricultural fungicides.
Table 4: Antifungal Efficacy of Benzimidazole Derivatives against Phytopathogenic Fungi
| Compound/Derivative | Pathogen | IC50 (µg/mL) | Reference |
| Compound 4m (a 2-chloromethyl-1H-benzimidazole derivative) | Colletotrichum gloeosporioides | 20.76 | researchgate.net |
| Compound 4m (a 2-chloromethyl-1H-benzimidazole derivative) | Alternaria solani | 27.58 | researchgate.net |
| Compound 4m (a 2-chloromethyl-1H-benzimidazole derivative) | Fusarium solani | 18.60 | researchgate.net |
| Compound 7f (a 2-chloromethyl-1H-benzimidazole derivative) | Botrytis cinerea | 13.36 | researchgate.net |
| Compound 5p (a 1,2,3-triazole phenylhydrazone derivative) | Rhizoctonia solani | 0.18 | nih.gov |
| Compound 5p (a 1,2,3-triazole phenylhydrazone derivative) | Sclerotinia sclerotiorum | 2.28 | nih.gov |
This table presents data for related benzimidazole derivatives to illustrate the potential of the chemical class, as direct data for this compound is not available.
Metabolite studies (e.g., 2-aminobenzimidazole)
Formation of 2-Aminobenzimidazole in Agricultural Contexts:
In agricultural applications, many benzimidazole-based fungicides undergo transformation into 2-aminobenzimidazole. mdpi.com For instance, carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate) is known to be hydrolyzed by various soil microbes into 2-AB. frontiersin.org This degradation is a key step in the environmental dissipation of the fungicide. Several bacterial strains, including Bacillus, Pseudomonas, and Rhodococcus, have been identified as capable of this hydrolytic conversion. frontiersin.org The primary degradation pathway involves the hydrolysis of carbendazim to 2-aminobenzimidazole, which can be further metabolized. frontiersin.org The enzyme responsible for breaking the ester bond in carbendazim is MheI, leading to the formation of 2-AB. frontiersin.orgnih.gov
Metabolic Pathways in Living Organisms:
In medicinal chemistry, understanding the metabolism of benzimidazole derivatives is essential for drug development. While many benzimidazole compounds are investigated for their therapeutic potential, their metabolic pathways can influence their efficacy and clearance from the body. nih.gov For example, in the development of 2-aminobenzimidazole-based compounds for treating leishmaniasis, oxidation and glucuronidation on the benzimidazole ring were identified as primary metabolic routes. nih.gov The metabolic stability of these compounds is a critical factor, with research focused on modifying chemical structures to improve their pharmacokinetic profiles. nih.gov
Research Findings on 2-Aminobenzimidazole Formation:
Various studies have detailed the conditions and organisms involved in the transformation of benzimidazole compounds to 2-aminobenzimidazole. These findings are critical for both environmental remediation strategies and for understanding the biotransformation of potential therapeutic agents.
Below is a table summarizing key research findings on the formation of 2-aminobenzimidazole from a parent benzimidazole compound:
| Parent Compound | Organism/System | Key Findings |
| Carbendazim | Bacillus velezensis HY-3479 | Capable of degrading carbendazim, with upregulation of the carbendazim-degrading gene mheI. nih.gov |
| Carbendazim | Various soil microbes (Bacillus, Pseudomonas, Rhodococcus) | Hydrolysis to 2-aminobenzimidazole is a common degradation property. frontiersin.org |
| Fuberidazole | Pseudomonas syringae and Penicillium chrysogenum | Showed significant degradation of fuberidazole, producing benzimidazole-related metabolites. nih.gov |
| 2-Aminobenzimidazole derivatives | In vitro (Mouse Liver Microsomes) | Oxidation and glucuronidation are the main metabolic routes. nih.gov |
These studies collectively highlight the central role of 2-aminobenzimidazole as a metabolite of various benzimidazole compounds. Its formation is a key consideration in both the environmental fate of agricultural chemicals and the metabolic profiling of new drug candidates.
Environmental Fate and Toxicology Research
Environmental Degradation Pathways
No studies on the environmental degradation pathways of 1-Aminobenzimidazole-2-sulfonic acid were found in the public domain.
Data on the aerobic and anaerobic biodegradability of this compound are not available in the reviewed scientific literature.
Specific studies detailing the photolysis and hydrolysis processes of this compound could not be located.
Environmental Persistence and Mobility
There is no available information regarding the environmental persistence and mobility of this compound, such as its soil adsorption/desorption characteristics or potential for leaching.
Toxicological Assessment
A toxicological assessment of this compound is hampered by the absence of specific studies.
No in vitro or in vivo toxicity studies specifically investigating the effects of this compound have been published in the accessible scientific literature. While research exists for structurally related benzimidazole (B57391) compounds, these findings cannot be directly extrapolated to this compound due to potential differences in their biological activity and toxicity profiles.
In the absence of toxicity studies, the mechanism of toxicity for this compound at the molecular and cellular levels remains uninvestigated and unknown.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-Aminobenzimidazole-2-sulfonic acid, and how can reaction conditions be optimized?
- Answer : Two primary routes include:
- Sulfonylation of 2-Aminobenzimidazole : Reacting 2-aminobenzimidazole with sulfonic acid derivatives under controlled conditions (e.g., using chlorosulfonic acid or sulfur trioxide). Temperature and solvent polarity must be optimized to avoid over-sulfonation or side reactions .
- Cyclization of o-Phenylenediamine Derivatives : CO₂ and H₂ can facilitate cyclization in green chemistry approaches, yielding benzimidazole sulfonic acid derivatives. Catalytic systems (e.g., transition metals) and pressure conditions require fine-tuning to enhance yield .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify the sulfonic acid group’s position and amine proton environment. Compare with reference spectra from databases like NIST .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Gas chromatography (GC) may supplement volatile impurity analysis .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition points (e.g., mp >250°C observed in analogs) .
Q. How can researchers determine solubility and stability in aqueous/organic matrices?
- Answer :
- Solubility Profiling : Use shake-flask method across pH buffers (1–13) and solvents (e.g., DMSO, ethanol). Centrifuge suspensions and quantify dissolved compound via UV-Vis spectroscopy .
- Stability Testing : Conduct accelerated degradation studies (40–80°C, 75% RH) over 4–8 weeks. Monitor degradation products using LC-MS and assign structures via fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1B skin corrosion/sensitization risks) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
- Answer :
- Replicate Experiments : Repeat synthesis and characterization under standardized conditions (e.g., heating rate in DSC for mp determination) .
- Cross-Validate Techniques : Combine XRD for crystallinity analysis with dynamic vapor sorption (DVS) to assess hygroscopicity effects on reported solubility .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from certified reference materials (CRMs) and institutions like NIST .
Q. What computational approaches predict structure-property relationships for this compound?
- Answer :
- Quantum Chemical Modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate sulfonic acid group orientation with reactivity .
- Molecular Dynamics (MD) : Simulate solvation dynamics in water/DMSO mixtures to explain experimental solubility trends .
- QSPR Models : Train neural networks on existing benzimidazole-sulfonic acid datasets to predict novel derivatives’ bioactivity .
Q. How can degradation mechanisms under oxidative/acidic conditions be systematically investigated?
- Answer :
- Forced Degradation Studies : Expose the compound to H₂O₂ (3–30%) or HCl (0.1–1 M) at 50°C. Track degradation kinetics via LC-MS and identify reactive intermediates (e.g., sulfonic acid radical species) .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the sulfonic acid group .
Q. What strategies enhance bioactivity in drug design using this compound derivatives?
- Answer :
- Functionalization : Introduce Mannich bases at the amine group to improve membrane permeability. Assess bioavailability via Caco-2 cell assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs with halogens or methyl groups at the benzimidazole ring. Test antimicrobial activity using MIC assays against Gram-positive/-negative strains .
Q. How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?
- Answer :
- Ion-Exchange Membranes : Incorporate into perfluorinated sulfonic acid (PFSA) analogs for fuel cells. Measure proton conductivity via electrochemical impedance spectroscopy (EIS) .
- Sensor Development : Functionalize gold nanoparticles with the compound for heavy metal detection. Optimize selectivity for Pb²⁺/Cd²⁺ using cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
